1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate
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Overview
Description
1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate is a complex organic compound that features a quinoline core substituted with bromobenzoyl and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-bromo-: A simpler compound with similar bromine substitution but lacking the quinoline core.
Ethyl (3-bromobenzoyl)acetate: Another brominated compound with different functional groups and applications.
Uniqueness
1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate is unique due to its complex structure, which combines a quinoline core with bromobenzoyl and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C26H21Br2NO3 |
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Molecular Weight |
555.3 g/mol |
IUPAC Name |
[1-(3-bromobenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-bromobenzoate |
InChI |
InChI=1S/C26H21Br2NO3/c1-16-15-26(2,3)29(24(30)17-6-4-8-19(27)12-17)23-11-10-21(14-22(16)23)32-25(31)18-7-5-9-20(28)13-18/h4-15H,1-3H3 |
InChI Key |
SUNBJVYWXAQFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC(=CC=C4)Br)(C)C |
Origin of Product |
United States |
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